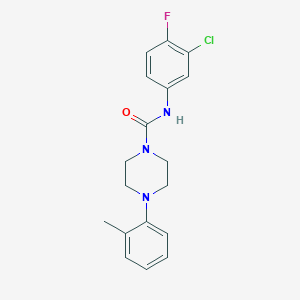
N-(3-chloro-4-fluorophenyl)-4-(2-methylphenyl)-1-piperazinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-4-fluorophenyl)-4-(2-methylphenyl)-1-piperazinecarboxamide, commonly known as CFM-2, is a piperazine derivative that has been extensively studied for its potential therapeutic applications. It is a small molecule that has shown promising results in preclinical studies for the treatment of various diseases.
科学研究应用
CFM-2 has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and pain. Preclinical studies have shown that CFM-2 has potent anti-tumor activity in various cancer cell lines. It has also been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain.
作用机制
The mechanism of action of CFM-2 is not fully understood. However, it has been suggested that CFM-2 may exert its anti-tumor activity by inhibiting the PI3K/Akt/mTOR signaling pathway, which is known to be dysregulated in many types of cancer. CFM-2 has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and pain.
Biochemical and Physiological Effects:
CFM-2 has been shown to have potent anti-tumor, anti-inflammatory, and analgesic effects in preclinical studies. It has also been shown to have low toxicity in animal models, making it a promising candidate for further development as a therapeutic agent.
实验室实验的优点和局限性
One advantage of CFM-2 is that it is a small molecule that can be easily synthesized in the laboratory. It has also been shown to have low toxicity in animal models, making it a safe candidate for further development. However, one limitation of CFM-2 is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
未来方向
There are several future directions for the study of CFM-2. One direction is to further elucidate its mechanism of action in order to optimize its therapeutic potential. Another direction is to study its efficacy in animal models of various diseases, such as cancer, inflammation, and pain. Additionally, the development of novel formulations and delivery methods for CFM-2 may enhance its efficacy and reduce its toxicity. Overall, CFM-2 is a promising candidate for further development as a therapeutic agent for various diseases.
合成方法
The synthesis of CFM-2 involves the reaction of 3-chloro-4-fluoroaniline with 2-methylphenylpiperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then treated with a carboxylic acid such as 4-aminobenzoic acid to yield CFM-2. The synthesis method has been optimized to yield high purity and high yield of CFM-2.
属性
产品名称 |
N-(3-chloro-4-fluorophenyl)-4-(2-methylphenyl)-1-piperazinecarboxamide |
|---|---|
分子式 |
C18H19ClFN3O |
分子量 |
347.8 g/mol |
IUPAC 名称 |
N-(3-chloro-4-fluorophenyl)-4-(2-methylphenyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C18H19ClFN3O/c1-13-4-2-3-5-17(13)22-8-10-23(11-9-22)18(24)21-14-6-7-16(20)15(19)12-14/h2-7,12H,8-11H2,1H3,(H,21,24) |
InChI 键 |
PDMCIHTVVSQTPI-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)NC3=CC(=C(C=C3)F)Cl |
规范 SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)NC3=CC(=C(C=C3)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(3,4-dichlorophenyl)-2-pyrimidinyl]-N-methylamine](/img/structure/B277659.png)
![N-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(2-thienyl)-2-pyrimidinyl]-N-methylamine](/img/structure/B277660.png)
![3,5-dimethyl-4-[5-(1-phenyl-1H-tetraazol-5-yl)-4-(2-thienyl)-2-pyrimidinyl]morpholine](/img/structure/B277665.png)
![4-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(2-thienyl)-2-pyrimidinyl]-3,5-dimethylmorpholine](/img/structure/B277666.png)
![4-{5-[2-(3,5-dimethyl-4-morpholinyl)-4-(trifluoromethyl)-5-pyrimidinyl]-1H-tetraazol-1-yl}phenyl methyl ether](/img/structure/B277667.png)

![2-[4-(Dimethylamino)benzylidene]-5-methyl-1-indanone](/img/structure/B277672.png)
![N-{4-[2-(8-amino-4-quinolinyl)vinyl]phenyl}-N,N-dimethylamine](/img/structure/B277673.png)
![N,N-dimethyl-N-{4-[2-(4-quinazolinyl)vinyl]phenyl}amine](/img/structure/B277674.png)
![3-[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]-1,3-benzothiazol-3-ium](/img/structure/B277676.png)
![4-[2-(1-Isoquinolinyl)vinyl]phenylamine](/img/structure/B277677.png)
![N-butyl-N-{4-[2-(4-quinolinyl)vinyl]phenyl}amine](/img/structure/B277678.png)
![N-[4-(1H-inden-1-ylidenemethyl)phenyl]-N-methylguanidine](/img/structure/B277679.png)
![2-[2-(2,4,5-Trimethoxyphenyl)vinyl]quinoline](/img/structure/B277681.png)